physicochemical properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
physicochemical properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the . As a functionalized fluorinated piperidine, this compound represents a scaffold of significant interest in modern medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the piperidine ring can profoundly influence molecular conformation, metabolic stability, and basicity (pKa), making a thorough understanding of its properties essential for its application. This document delineates its structural, physical, and spectroscopic characteristics, supported by established analytical methodologies and insights derived from structurally related analogs. It is intended for researchers, chemists, and drug development professionals who utilize such building blocks in the synthesis of novel therapeutic agents.
Introduction and Strategic Significance
The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often employed to enhance key pharmacokinetic and pharmacodynamic properties.[2]
1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate is a bifunctional building block featuring several key structural motifs:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group renders the piperidine nitrogen non-basic and serves as a stable, yet readily cleavable, protecting group under acidic conditions.
-
A Quaternary Fluorinated Center: The presence of a fluorine atom at the C4 position introduces significant electronic and conformational changes. Fluorine can lower the basicity of the parent amine upon deprotection, a feature often correlated with reduced affinity for the hERG channel and thus lower potential for cardiac toxicity.[3][4]
-
A Methyl Ester: This functional group provides a handle for further chemical modification, such as amide bond formation, reduction, or hydrolysis.
This guide elucidates the fundamental properties of this molecule, providing a critical knowledge base for its effective use.
Caption: Chemical structure of the title compound.
Core Physicochemical Properties
The utility of a chemical building block is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and formulation possibilities.
| Property | Value / Description | Source |
| CAS Number | 1048994-21-3 | [5] |
| Molecular Formula | C₁₂H₂₀FNO₄ | [5] |
| Molecular Weight | 261.29 g/mol | [5] |
| Physical State | Expected to be a colorless oil or a low-melting solid at room temperature. A structurally similar non-fluorinated analog, N-Boc-piperidine-4-carboxylic acid methyl ester, is a white solid.[6][7] | - |
| Melting Point | Data not available. The related compound, methyl piperidine-4-carboxylate, N-BOC protected, has a reported melting point of 35 °C.[8] | - |
| Boiling Point | Data not available. The non-fluorinated analog has a boiling point of 307.4 °C at 760 mmHg, suggesting low volatility.[7] | - |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol, based on synthetic procedures for related fluorinated piperidines.[9] It is expected to be poorly soluble in water.[6] | - |
| pKa | The piperidine nitrogen is protected by an electron-withdrawing Boc group, rendering it non-basic. Upon deprotection, the resulting secondary amine is expected to have a lower pKa than its non-fluorinated counterpart due to the inductive effect of the adjacent fluorine atom.[3][4] | - |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical reagent. The following section details the expected spectroscopic signatures for the title compound, based on established principles and data from analogous structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
Expected Spectral Features:
-
¹H NMR:
-
A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the tert-butyl group of the Boc protector.[9]
-
A sharp singlet integrating to 3 protons for the methyl ester group (-COOCH₃).
-
A series of multiplets corresponding to the diastereotopic protons of the piperidine ring, likely in the δ 1.5-4.0 ppm range. Protons on carbons adjacent to the fluorine atom would exhibit coupling (²JHF or ³JHF).
-
-
¹³C NMR:
-
Resonances for the Boc group carbons (~δ 28.5 ppm for CH₃, ~δ 80 ppm for the quaternary carbon).
-
A resonance for the methyl ester carbon (~δ 52 ppm).
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Carbonyl resonances for the Boc and ester groups (~δ 155 ppm and ~δ 170-175 ppm, respectively).
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Piperidine ring carbon signals. The carbon bearing the fluorine (C4) would appear as a doublet due to one-bond C-F coupling (¹JCF) with a large coupling constant (typically >170 Hz).[9] Adjacent carbons would show smaller two-bond C-F couplings (²JCF).
-
-
¹⁹F NMR:
-
A single resonance, likely a multiplet due to coupling with adjacent protons on the piperidine ring. The chemical shift would provide information about the electronic environment of the fluorine atom.
-
Protocol: Standard Operating Procedure for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expert Tip: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended. This provides a self-validating system for structural confirmation.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]
Caption: A standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Key Absorptions:
-
Strong C=O stretching vibrations around 1735 cm⁻¹ for the methyl ester and 1680-1700 cm⁻¹ for the Boc-carbamate.[9]
-
C-F stretching vibration, typically in the 1000-1100 cm⁻¹ region.
-
C-H stretching vibrations from the aliphatic and methyl groups just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Observations (Electrospray Ionization - ESI):
-
A prominent peak for the protonated molecule [M+H]⁺ at m/z 262.14.
-
A potential adduct with sodium [M+Na]⁺ at m/z 284.12.
-
Characteristic fragmentation would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protector.
-
Stability, Handling, and Safety
Proper storage and handling are paramount to maintaining the integrity of the reagent.
-
Chemical Stability:
-
Acid Lability: The Boc protecting group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).
-
Hydrolytic Stability: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
The C-F bond is chemically robust and stable under most synthetic conditions.
-
-
Storage: The recommended storage condition is sealed in a dry environment at 2-8°C.[5] This minimizes potential degradation from atmospheric moisture and heat.
-
Safety Information:
-
Pictogram: Warning.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Conclusion
1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate is a valuable, synthetically versatile building block for drug discovery. Its physicochemical profile—characterized by moderate lipophilicity, specific solubility, and predictable spectroscopic signatures—makes it a reliable component in multi-step synthetic campaigns. The presence of the C4-fluorine atom is its most significant feature, offering a strategic tool for modulating the properties of the final target molecule. The data and protocols presented in this guide provide the necessary foundation for researchers to confidently incorporate this compound into their research and development programs.
References
-
Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11257-11263. Available from: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(45), 14261-14265. Available from: [Link]
-
Pulerla, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(9), 6488-6500. Available from: [Link]
-
ChemBK. (n.d.). 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate. Retrieved from [Link]
-
Lenci, E., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(9), 6488-6500. Available from: [Link]
-
Lenci, E., & Trabocchi, A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11257-11263. Available from: [Link]
-
Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. achmem.com [achmem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. innospk.com [innospk.com]
- 8. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
